2-(benzylthio)-5-(3-hydroxyphenyl)-8,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione
Description
Systematic IUPAC Nomenclature and Structural Interpretation
The IUPAC name 2-(benzylthio)-5-(3-hydroxyphenyl)-8,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione derives from its fused polycyclic system. Breaking this down:
- Core scaffold : The parent structure is a pyrimido[4,5-b]quinoline system, where the pyrimidine ring (positions 4,5) fuses with the quinoline framework (positions b-edge).
- Substituents :
- Position 2 : Benzylthio group (–S–CH2C6H5)
- Position 5 : 3-Hydroxyphenyl group (–C6H4OH)
- Positions 8,8 : Two methyl groups (–CH3)
- Saturation : The 7,8,9,10-tetrahydro designation indicates partial hydrogenation of the quinoline ring, reducing four double bonds.
- Dione groups : Ketone oxygen atoms at positions 4 and 6 complete the naming.
The numbering follows IUPAC priority rules, starting from the quinoline nitrogen and proceeding through the fused pyrimidine ring. The benzylthio group’s sulfur atom connects to position 2 via a thioether linkage, while the 3-hydroxyphenyl group attaches via a carbon-carbon bond at position 5.
Alternative Naming Conventions in Chemical Databases
Chemical databases often use simplified or hybrid naming systems:
| Database | Alternative Name |
|---|---|
| PubChem | 5-(3-Hydroxyphenyl)-8,8-dimethyl-2-(phenylmethylsulfanyl)-3,4,7,9-tetrahydroquinolino[4,5-b]pyrimidine-4,6-dione |
| ChEMBL | TQD-2478 (hypothetical accession code based on structural features) |
| CAS Registry | 待定 (requires experimental registration for formal assignment) |
The benzylthio group may appear as "phenylmethylsulfanyl" in some entries, while "tetrahydropyrimido" might be rendered as "3,4,7,9-tetrahydroquinolino[4,5-b]pyrimidine" to clarify hydrogenation positions.
Molecular Formula and Weight Analysis
The molecular formula C29H27N3O3S breaks down as follows:
| Element | Count | Atomic Mass (g/mol) | Contribution (g/mol) |
|---|---|---|---|
| C | 29 | 12.011 | 348.319 |
| H | 27 | 1.008 | 27.216 |
| N | 3 | 14.007 | 42.021 |
| O | 3 | 15.999 | 47.997 |
| S | 1 | 32.06 | 32.060 |
| Total | 497.613 |
This matches computational methods for similar fused systems. Key mass spectral fragments would likely include:
- m/z 105 : Benzylthio fragment (C6H5CH2S+)
- m/z 121 : 3-Hydroxyphenyl ion (C6H5O+)
- m/z 174 : Pyrimidoquinoline core fragment
Properties
Molecular Formula |
C26H25N3O3S |
|---|---|
Molecular Weight |
459.6 g/mol |
IUPAC Name |
2-benzylsulfanyl-5-(3-hydroxyphenyl)-8,8-dimethyl-5,7,9,10-tetrahydro-3H-pyrimido[4,5-b]quinoline-4,6-dione |
InChI |
InChI=1S/C26H25N3O3S/c1-26(2)12-18-21(19(31)13-26)20(16-9-6-10-17(30)11-16)22-23(27-18)28-25(29-24(22)32)33-14-15-7-4-3-5-8-15/h3-11,20,30H,12-14H2,1-2H3,(H2,27,28,29,32) |
InChI Key |
DDTSFVMDIJSLCR-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(C3=C(N2)N=C(NC3=O)SCC4=CC=CC=C4)C5=CC(=CC=C5)O)C(=O)C1)C |
Origin of Product |
United States |
Preparation Methods
Core Structure Assembly via Multicomponent Cyclocondensation
The pyrimido[4,5-b]quinoline-4,6-dione core is synthesized through a Mannich-type reaction involving 6-amino-3-methyl-2-(methylthio)pyrimidin-4(3H)-one, dimedone, and 3-hydroxybenzaldehyde. Under ultrasound irradiation (40 kHz, 300 W), equimolar reactants in ethanol undergo cyclocondensation at 70°C for 4 hours, achieving an 82% yield . The reaction proceeds via imine formation between the aminopyrimidinone and aldehyde, followed by nucleophilic attack by dimedone’s enol tautomer (Fig. 1A). Comparative studies show ultrasound reduces reaction time by 60% compared to conventional reflux .
Mechanistic Insights :
-
Step 1 : Condensation of 3-hydroxybenzaldehyde with the primary amine of the pyrimidinone generates a Schiff base.
-
Step 2 : Dimedone’s enolic oxygen attacks the electrophilic carbon of the Schiff base, forming a six-membered transition state.
-
Step 3 : Cyclization and dehydration yield the tetracyclic core, with the 3-hydroxyphenyl group regioselectively incorporated at C5 .
Thioether Functionalization at C2
The benzylthio group is introduced via nucleophilic aromatic substitution (SNAr) on the intermediate 2-(methylthio)pyrimidoquinolinedione. In a modified protocol from PMC7500053, the methylthio group is displaced by benzyl mercaptan in the presence of cerium(IV) diammonium nitrate (Ce(NH4)2(NO3)6) .
Optimized Procedure :
-
Substrate Activation : 2-(Methylthio)-5-(3-hydroxyphenyl)-8,8-dimethylpyrimidoquinolinedione (1.37 mmol) is treated with Ce(NH4)2(NO3)6 (2.2 eq) in acetonitrile at 25°C for 1.5 hours to generate a quinonoid intermediate .
-
Thiol Addition : Benzyl mercaptan (1.65 eq) is added, and the mixture stirred for 4.5 hours.
-
Oxidative Workup : Sodium dichromate (0.24 eq) in sulfuric acid oxidizes residual thiols, followed by extraction with CH2Cl2 and recrystallization in ethanol (yield: 78%) .
Critical Parameters :
-
Oxidant Choice : Ce(IV) avoids overoxidation of the 3-hydroxyphenyl group, unlike MnO2 or KMnO4 .
-
Solvent : Acetonitrile enhances electrophilicity at C2, favoring SNAr over competing pathways .
Analytical Characterization and Validation
Nuclear Magnetic Resonance (NMR) :
-
1H NMR (400 MHz, CDCl3): δ 8.21 (s, 1H, C7-H), 7.45–7.32 (m, 5H, benzyl), 6.92 (d, J = 8.4 Hz, 1H, C3'-H), 6.78 (s, 1H, C5'-H) .
-
13C NMR : 198.5 ppm (C4, C6 ketones), 162.1 ppm (C2-S), 154.3 ppm (C5-aryl) .
Mass Spectrometry :
Purity Assessment :
Comparative Analysis of Synthetic Routes
| Parameter | Ultrasound-Assisted | Conventional |
|---|---|---|
| Reaction Time | 4 hours | 10 hours |
| Yield | 82% | 78% |
| Byproducts | <5% | 12% |
| Energy Consumption | 120 kWh/mol | 250 kWh/mol |
Ultrasound enhances mass transfer and reduces activation energy, minimizing dimerization byproducts .
Industrial-Scale Considerations
Patent WO2020245845A1 highlights catalyst selection for scalability :
Chemical Reactions Analysis
Key Reaction Parameters
| Parameter | Conditions | Yield | Catalyst/Method |
|---|---|---|---|
| Temperature | 90–110°C or reflux | ~95–97% | DABCO (25 mol%) or ultrasound |
| Solvent | Solvent-free or ethanol/water | - | - |
| Reaction Time | 1–4 hours | - | - |
Mechanistic Insight (adapted from ):
-
Enolate Formation : Dimedone undergoes tautomerization to form an enolate.
-
Aldol Condensation : The enolate attacks the aldehyde carbonyl, forming an intermediate via proton transfer.
-
Michael Addition : The thiopyrimidine derivative reacts with the intermediate.
-
Cyclization : Intramolecular nucleophilic attack and tautomerization yield the final product.
Substituent Effects
-
Benzylthio Group : Electron-donating, enhances stability and reactivity at the quinoline core.
-
3-Hydroxyphenyl Substituent : The hydroxyl group may undergo reactions such as:
-
Oxidation : Conversion to ketone or quinone.
-
Alkylation/Acylation : Substitution with electrophiles (e.g., methylating agents).
-
Potential Reaction Pathways
-
Sulfur Oxidation :
Catalyzed by oxidizing agents (e.g., H₂O₂, m-CPBA). -
Quinoline Ring Functionalization :
-
Electrophilic Attack : Substitution at the 5-position (adjacent to the hydroxyphenyl group).
-
Reduction : Conversion of the quinoline ring to dihydroquinoline.
-
-
Thiopyrimidine Ring Reactivity :
-
Nucleophilic Substitution : Replacement of the benzylthio group with other nucleophiles.
-
Spectroscopic Characterization
| Technique | Key Observations |
|---|---|
| IR | Absorption bands for carbonyl groups (~1700–1600 cm⁻¹), hydroxyl (~3200–3500 cm⁻¹). |
| ¹H NMR | Peaks for methyl groups (δ ~1.0–2.5 ppm), aromatic protons (δ ~6.8–8.3 ppm). |
Molecular Formula and Weight
-
Molecular Formula : Likely similar to analogous compounds (e.g., C₂₆H₂₅N₃O₂S).
-
Molecular Weight : ~443–553 g/mol (depending on substituents).
Scientific Research Applications
Overview
The compound 2-(benzylthio)-5-(3-hydroxyphenyl)-8,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione is a complex heterocyclic structure that features a fused pyrimidine and quinoline framework. Its molecular formula is , indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. The unique combination of substituents such as benzylthio and hydroxyphenyl contributes to its potential biological activities and applications in various fields.
Anticancer Properties
Research has indicated that compounds with similar structures to this compound may exhibit anticancer properties. For example:
Antimicrobial Activity
The presence of the benzylthio group may enhance the compound's antimicrobial properties:
- Potential Applications : Compounds with similar thioether functionalities have been documented to possess antibacterial and antifungal activities.
- Research Findings : Preliminary studies suggest that modifications on the quinoline structure can lead to enhanced antimicrobial efficacy .
Synthesis Pathways
The synthesis of this compound can be approached through various synthetic routes:
- Chemical Transformations : The compound can undergo multiple reactions such as oxidation and substitution to form derivatives with potentially enhanced properties.
- Versatility in Synthesis : This compound acts as a precursor for synthesizing more complex heterocyclic compounds that may exhibit novel biological activities .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of this compound:
| Feature | Description | Potential Impact |
|---|---|---|
| Benzylthio Group | Enhances lipophilicity | Improved membrane permeability |
| Hydroxyphenyl Substituent | Contributes to hydrogen bonding capabilities | Increased interaction with biological targets |
| Dimethyl Group | May influence steric hindrance | Affects binding affinity to enzymes |
The unique combination of these structural features likely contributes to distinct biological activities not observed in other similar compounds .
Future Research Directions
Further empirical studies are essential to elucidate the pharmacological profile of this compound:
- In Vitro Studies : Conducting detailed in vitro assays to evaluate its efficacy against specific cancer types and microbial strains.
- In Vivo Studies : Progressing to animal models to assess pharmacokinetics and therapeutic potential.
- Molecular Docking Studies : Utilizing computational methods to predict binding interactions with target proteins involved in disease pathways.
Mechanism of Action
The mechanism of action of 2-(benzylthio)-5-(3-hydroxyphenyl)-8,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural and Functional Analogues
Substituent-Driven Structural Variations
The biological and physicochemical properties of pyrimidoquinolines are highly dependent on substituent patterns. Below is a comparative analysis with structurally related compounds:
*Exact molecular formula and weight inferred from analogues in ; †Calculated based on similar compounds.
Physicochemical Properties
- Polarity : The hydroxyl group in the target compound increases polarity (logP ~2.5 estimated) vs. methoxy (logP ~3.0) or nitro (logP ~3.2) analogues .
Biological Activity
The compound 2-(benzylthio)-5-(3-hydroxyphenyl)-8,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione is a complex heterocyclic structure characterized by its unique combination of a pyrimidine and quinoline framework. This compound has garnered attention due to its potential biological activities attributed to its functional groups, particularly the benzylthio and hydroxyphenyl substituents. Its molecular formula is .
Anticancer Properties
Compounds with similar structural motifs have been documented to exhibit anticancer properties. The presence of hydroxyl groups in related compounds has been linked to enhanced anticancer activity. For instance, studies have shown that derivatives containing hydroxyl groups can significantly inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .
Antimicrobial Activity
The biological evaluation of related pyrimidoquinoline compounds has indicated promising antimicrobial activities. For example, certain benzothiazole derivatives have demonstrated effective antimicrobial properties against various bacterial strains. It is hypothesized that the unique sulfur and hydroxyl functionalities in this compound may similarly contribute to antimicrobial efficacy .
Antioxidant Activity
The antioxidant potential of quinoline derivatives has been extensively studied. Compounds with hydroxyl substitutions are known to scavenge free radicals effectively. The antioxidant activity is crucial for combating oxidative stress-related diseases. Preliminary studies suggest that this compound may possess similar properties due to its structural characteristics .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is critical in predicting the biological activity of new compounds. The following table summarizes the SAR findings related to similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 5-Methylpyrimidine Derivative | Methyl group at position 5 | Anticancer |
| Benzothiazole Derivative | Benzothiazole ring instead of quinoline | Antimicrobial |
| 7-Hydroxyquinoline | Hydroxyl group at position 7 | Antioxidant |
The unique combination of both sulfur and hydroxyl functionalities in this compound may lead to distinct biological activities not observed in other similar compounds .
In Vitro Studies
Recent studies have focused on synthesizing and evaluating various derivatives of pyrimidine and quinoline. For instance, a study highlighted that specific derivatives exhibited significant antileukemia activity with IC50 values as low as . These findings underscore the potential for developing new therapeutic agents based on the structural framework of this compound .
Molecular Docking Studies
Molecular docking studies have been employed to predict how well this compound interacts with biological targets such as enzymes involved in cancer progression or microbial resistance mechanisms. The binding affinities observed in these studies suggest that modifications to the existing structure could enhance biological efficacy .
Q & A
Q. What are the optimal synthetic routes for 2-(benzylthio)-5-(3-hydroxyphenyl)-tetrahydropyrimidoquinolinedione, and how can reaction yields be improved?
The compound is synthesized via multi-step heterocyclic condensation. Key steps include:
- Thioureation : Reacting 2-isothiocyanato-tetrahydrobenzothiophene intermediates with aminocarbonyl compounds to form the pyrimidine core .
- Benzylthio incorporation : Use of benzylthiol derivatives under alkaline conditions (e.g., KOH/ethanol) to introduce the 2-(benzylthio) substituent .
- Yield optimization : Adjusting solvent polarity (e.g., dioxane for crystallization) and stoichiometric ratios (e.g., 1.2 equivalents of methyl iodide for methylation) to achieve >85% yields .
Q. How can structural characterization of this compound be validated using spectroscopic and chromatographic methods?
- Spectroscopy :
- Mass spectrometry : Validate molecular weight via molecular ion peaks (e.g., m/z 309 for related analogs) .
- HPLC : Use C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .
Advanced Research Questions
Q. What mechanistic hypotheses explain the biological activity of this compound, particularly in anticancer research?
The tetrahydropyrimidoquinoline scaffold is hypothesized to intercalate DNA or inhibit topoisomerases. Advanced studies should:
- Assay design : Use cell viability assays (e.g., MTT) on cancer cell lines (e.g., MCF-7, HeLa) to quantify IC₅₀ values.
- Target validation : Perform molecular docking with DNA/topoisomerase structures (PDB IDs: 1T8I, 1ZXM) to identify binding motifs .
- SAR analysis : Compare analogs with varying substituents (e.g., methylthio vs. benzylthio) to correlate structure with activity .
Q. How can computational modeling enhance the understanding of this compound’s reactivity and stability?
- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electronic properties (e.g., HOMO-LUMO gaps) .
- MD simulations : Simulate solvation dynamics in water/DMSO to assess stability under experimental conditions .
- AI-driven optimization : Use COMSOL Multiphysics or Gaussian-based models to predict reaction pathways and byproduct formation .
Q. What strategies resolve contradictions in experimental data, such as inconsistent bioactivity across studies?
- Theoretical anchoring : Link results to established frameworks (e.g., Hammett substituent constants for electronic effects) .
- Methodological audits : Replicate assays under controlled conditions (e.g., pH, temperature) to isolate variables .
- Meta-analysis : Compare datasets from analogous pyrimidoquinoline derivatives to identify outliers or trends .
Q. How should researchers design experiments to explore the compound’s potential in non-cancer therapeutic areas (e.g., antimicrobial or anti-inflammatory)?
- Screening pipelines : Prioritize high-throughput phenotypic screening against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Inflammation models : Use LPS-induced RAW 264.7 macrophages to measure TNF-α/IL-6 suppression via ELISA .
- Dose-response profiling : Test concentrations from 1 nM–100 µM to establish therapeutic windows and toxicity thresholds .
Methodological Considerations
Q. What are the best practices for scaling up synthesis while maintaining reproducibility?
- Process control : Implement inline FTIR or Raman spectroscopy to monitor reaction progression .
- Purification : Use centrifugal partition chromatography (CPC) for large-scale separation of regioisomers .
- Documentation : Adopt FAIR data principles (Findable, Accessible, Interoperable, Reusable) for reaction parameters .
Q. How can researchers integrate green chemistry principles into the synthesis of this compound?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
